4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-5-9-17(10-6-15)20-19(22)16-7-11-18(12-8-16)25(23,24)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSYCQCXMPCSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the p-tolyl group through a coupling reaction. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution. The process can be summarized as follows:
Formation of Piperidin-1-ylsulfonyl Chloride: Piperidine reacts with a sulfonyl chloride derivative in the presence of a base.
Coupling Reaction: The resulting piperidin-1-ylsulfonyl chloride is then coupled with p-tolylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is , with a molecular weight of approximately 268.35 g/mol. The compound consists of a piperidine ring attached to a sulfonyl group, linked to a p-tolyl benzamide structure.
The synthesis typically follows these steps:
- Formation of the Benzamide Backbone : The reaction of p-toluidine with benzoyl chloride forms the benzamide.
- Sulfonylation : The benzamide undergoes sulfonylation with piperidine-1-sulfonyl chloride to introduce the sulfonyl group.
- Purification : The product is purified through recrystallization or chromatography.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for developing inhibitors against specific enzymes or receptors.
Key Findings :
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, suggesting its potential in oncology .
- Immunomodulatory Effects : Similar compounds have shown promise in enhancing immune responses, particularly in studies involving cytokine release from immune cells .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore modifications that can lead to new derivatives with enhanced biological activities.
Material Science
Investigations into the material properties of this compound have revealed its potential use in developing novel materials with specific properties, such as conductivity or thermal stability.
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
- Antitumor Efficacy : A study demonstrated that derivatives exhibited potent antitumor activity against HepG2 cells (human liver cancer), highlighting the potential for treating hepatocarcinoma through cell cycle modulation .
- Cytotoxicity Studies : Related compounds showed significant cytotoxic effects across various cancer cell lines, indicating broader applications in cancer therapy .
- Immunomodulation : In murine models, compounds similar to this compound acted as co-adjuvants in vaccination studies, enhancing immune responses significantly compared to controls .
Mechanism of Action
The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylsulfonyl group can form strong interactions with active sites, while the benzamide core provides stability and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 2: Influence of Aromatic Substituents on Activity and Toxicity
Metal Complexes and Enhanced Bioactivity
Benzamides with piperidine and p-tolyl groups exhibit enhanced activity when coordinated with metals:
- Copper Complexes : [N-(Piperidin-1-yl)(p-tolyl)methyl]benzamide forms octahedral copper(II) complexes with superior antibacterial activity against E. coli and S. aureus compared to the free ligand. The metal coordination improves membrane disruption and reactive oxygen species (ROS) generation .
- Cobalt Complexes : Tetrahedral cobalt(II) complexes of analogous benzamides show dose-dependent anthelmintic activity against Eicinia foetida, outperforming the standard drug albendazole .
Table 3: Metal Complexes of Benzamide Derivatives
Impact of Substituents on Solubility and Lipophilicity
- Bromine vs. Chlorine Substitutions : In N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives, bromine substitution marginally improves antimicrobial activity but reduces water solubility compared to unsubstituted analogs. This trade-off highlights the need to balance lipophilicity and solubility in drug design .
- Piperidinylsulfonyl vs. Phenylsulfonyl : The piperidinylsulfonyl group in this compound offers better solubility than bulkier aryl-sulfonyl groups (e.g., 4-chlorophenylsulfonyl in compound 5b), which are prone to aggregation .
Biological Activity
4-(Piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The compound features a piperidine ring linked to a sulfonamide group and a p-tolyl benzamide moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A piperidine ring , which is known for its role in various biological activities.
- A sulfonamide group , which enhances solubility and biological interactions.
- A p-tolyl group , contributing to its lipophilicity and receptor binding properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can inhibit enzyme activity by binding to active sites, while the piperidine ring may facilitate interactions with various biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system .
- Receptor Binding : It may also interact with receptors involved in inflammation and cancer pathways, thereby modulating cellular responses.
Biological Activities
The biological activities of this compound have been evaluated in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For example, it has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism involves disrupting cellular pathways essential for tumor growth and survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases .
Comparative Studies
Comparative studies with similar compounds provide insights into the unique attributes of this compound.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(morpholin-1-ylsulfonyl)-N-(p-tolyl)benzamide | Structure | Moderate anti-inflammatory effects |
| 4-(piperidin-1-ylsulfonyl)-N-(phenyl)benzamide | Structure | Lower anticancer efficacy compared to target compound |
Case Studies
Several case studies have explored the efficacy of this compound:
- Anticancer Efficacy : A study involving breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .
- Inflammation Models : In animal models of inflammation, administration of the compound led to significant reductions in swelling and pain, supporting its therapeutic potential for inflammatory disorders .
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits AChE activity, suggesting applications in neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the common synthetic routes for preparing 4-(piperidin-1-ylsulfonyl)-N-(p-tolyl)benzamide?
The compound is typically synthesized via sulfonylation of a benzamide precursor. A key step involves reacting a sulfonamide intermediate (e.g., 4-aminobenzenesulfonamide) with piperidine using Pyry-BF4 and MgCl₂ as reagents, followed by coupling with p-toluidine derivatives. Purification is achieved via silica gel chromatography. Alternative routes include thioamide transformations using thionyl chloride (SOCl₂) and subsequent substitution with piperidine .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Critical techniques include:
- ¹H/¹³C/¹⁹F NMR : To confirm the presence of the piperidinylsulfonyl group (δ ~3.0–3.5 ppm for piperidine protons) and aromatic protons from the p-tolyl moiety (δ ~7.2–7.8 ppm).
- IR spectroscopy : Peaks at ~1150–1300 cm⁻¹ (sulfonyl S=O stretching) and ~1650 cm⁻¹ (amide C=O).
- Mass spectrometry (MS) : Molecular ion peaks matching the calculated molecular weight (e.g., m/z = 486.02 [M+1] for related analogs) .
Q. What safety precautions are necessary when handling this compound?
Due to acute toxicity and irritation risks (OSHA HCS classification), use PPE (gloves, goggles), avoid dust formation, and ensure proper ventilation. Emergency procedures include rinsing exposed skin/eyes with water and consulting a physician .
Advanced Research Questions
Q. How can researchers optimize the yield of sulfonylation reactions for this compound?
Key factors include:
- Reagent stoichiometry : Excess piperidine (1.5–2 eq.) improves sulfonyl group incorporation.
- Catalyst choice : Pyry-BF4 enhances reaction efficiency compared to traditional SOCl₂.
- Temperature control : Reactions at 70–80°C minimize side products. Post-reaction quenching with Et₃N stabilizes intermediates .
Q. How do structural modifications to the piperidine or p-tolyl groups affect bioactivity?
Q. What computational strategies predict binding affinity to target proteins like HDAC or PARP-1?
Glide docking (Schrödinger Suite) is effective for rigid-receptor docking. Key steps:
Generate ligand conformers with OPLS-AA force fields.
Score poses using empirical energy functions.
Validate with experimental IC₅₀ values (e.g., PARP-1 inhibition <10 nM for optimized derivatives) .
Q. How can contradictory NMR data for derivatives be resolved?
Q. What experimental approaches validate in silico ADMET predictions for this compound?
Q. How does the sulfonyl group influence pharmacological activity?
The sulfonyl moiety enhances:
Q. What are the challenges in scaling up synthesis while maintaining purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
